molecular formula C6H9ClN2S2 B1394187 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole CAS No. 36955-41-6

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole

Cat. No.: B1394187
CAS No.: 36955-41-6
M. Wt: 208.7 g/mol
InChI Key: HKXVGPWGOKSLGG-UHFFFAOYSA-N
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Description

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the 3-position and an isobutylthio group at the 5-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiadiazole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of new thiadiazole derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the chlorine and isobutylthio groups can influence its binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2,4-thiadiazole: Lacks the isobutylthio group, which can affect its reactivity and applications.

    5-(Isobutylthio)-1,2,4-thiadiazole: Lacks the chlorine atom, which can influence its chemical properties and biological activity.

    3-Methyl-5-(isobutylthio)-1,2,4-thiadiazole: Substitution of the chlorine atom with a methyl group can lead to different reactivity and applications.

Uniqueness

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole is unique due to the presence of both the chlorine and isobutylthio groups, which confer specific chemical and biological properties. These functional groups can influence its reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-5-(2-methylpropylsulfanyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S2/c1-4(2)3-10-6-8-5(7)9-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXVGPWGOKSLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676584
Record name 3-Chloro-5-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36955-41-6
Record name 3-Chloro-5-[(2-methylpropyl)thio]-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36955-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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